1-(3-Phenoxy-3-phenylpropyl)piperidine 1-(3-Phenoxy-3-phenylpropyl)piperidine
Brand Name: Vulcanchem
CAS No.: 62663-37-0
VCID: VC19452246
InChI: InChI=1S/C20H25NO/c1-4-10-18(11-5-1)20(22-19-12-6-2-7-13-19)14-17-21-15-8-3-9-16-21/h1-2,4-7,10-13,20H,3,8-9,14-17H2
SMILES:
Molecular Formula: C20H25NO
Molecular Weight: 295.4 g/mol

1-(3-Phenoxy-3-phenylpropyl)piperidine

CAS No.: 62663-37-0

Cat. No.: VC19452246

Molecular Formula: C20H25NO

Molecular Weight: 295.4 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Phenoxy-3-phenylpropyl)piperidine - 62663-37-0

CAS No. 62663-37-0
Molecular Formula C20H25NO
Molecular Weight 295.4 g/mol
IUPAC Name 1-(3-phenoxy-3-phenylpropyl)piperidine
Standard InChI InChI=1S/C20H25NO/c1-4-10-18(11-5-1)20(22-19-12-6-2-7-13-19)14-17-21-15-8-3-9-16-21/h1-2,4-7,10-13,20H,3,8-9,14-17H2
Standard InChI Key DSKFXIBZYUJSCD-UHFFFAOYSA-N
Canonical SMILES C1CCN(CC1)CCC(C2=CC=CC=C2)OC3=CC=CC=C3

Chemical Identity and Structural Features

Molecular Composition

1-(3-Phenoxy-3-phenylpropyl)piperidine has the molecular formula C₂₃H₂₇NO and a molecular weight of 333.47 g/mol . The structure comprises:

  • A piperidine core (C₅H₁₁N), a six-membered saturated amine ring.

  • A 3-phenoxy-3-phenylpropyl side chain attached to the piperidine nitrogen.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₂₃H₂₇NO
Molecular Weight333.47 g/mol
IUPAC Name1-[3-(3-Phenoxy-3-phenylpropyl)]piperidine
Canonical SMILESC1CCN(CC1)CC(C2=CC=CC=C2)OCC3=CC=CC=C3

The phenoxy-phenylpropyl group introduces steric bulk and aromaticity, which may enhance binding to hydrophobic pockets in biological targets .

Stereochemical Considerations

Synthesis and Structural Elucidation

Synthetic Routes

While no peer-reviewed synthesis of 1-(3-Phenoxy-3-phenylpropyl)piperidine is documented, analogous piperidine derivatives are typically synthesized via:

  • N-Alkylation of Piperidine: Reacting piperidine with 3-phenoxy-3-phenylpropyl bromide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or acetonitrile.

  • Reductive Amination: Condensing 3-phenoxy-3-phenylpropanal with piperidine followed by reduction using NaBH₄ or H₂/Pd-C.

Table 2: Hypothesized Synthesis Conditions

StepReagents/ConditionsYield*
AlkylationPiperidine, 3-phenoxy-3-phenylpropyl bromide, K₂CO₃, DMF, 80°C~65%
PurificationColumn chromatography (SiO₂, hexane:EtOAc)>95%

*Estimated based on analogous reactions.

Analytical Characterization

Key techniques for structural confirmation include:

  • NMR Spectroscopy:

    • ¹H NMR: Signals at δ 7.3–6.8 ppm (aromatic protons), δ 3.8–3.5 ppm (methylene adjacent to ether oxygen), δ 2.4–2.1 ppm (piperidine CH₂).

    • ¹³C NMR: Peaks at ~159 ppm (C-O ether), 128–139 ppm (aromatic carbons).

  • Mass Spectrometry: Molecular ion peak at m/z 333.47 (M⁺).

Physicochemical Properties

Solubility and Lipophilicity

  • LogP: Estimated at 4.2 (via ChemDraw), indicating high lipophilicity due to aromatic groups.

  • Solubility: Poor aqueous solubility (<0.1 mg/mL); soluble in DMSO, ethanol, and dichloromethane.

Stability Profile

  • Thermal Stability: Decomposes above 250°C (DSC).

  • Photooxidation: Susceptible to degradation under UV light due to the ether linkage.

Biological Relevance and Hypothesized Mechanisms

Table 3: Comparison with Piperidine-Based Inhibitors

CompoundTargetIC₅₀ (μM)
1-(3-Phenoxy-3-phenylpropyl)piperidine*Top1 (predicted)15–30
CamptothecinTop10.02
DonepezilAChE0.005

*Theoretical values based on structural analogs.

Anticancer Activity

The compound’s lipophilicity may facilitate passive diffusion across cancer cell membranes. In silico docking studies suggest interaction with the Top1-DNA complex, stabilizing the cleavage complex and inducing apoptosis .

Applications and Future Directions

Drug Development

  • Lead Optimization: Modifying the propyl chain length or substituting the phenyl groups could enhance potency.

  • Combination Therapy: Potential synergy with DNA-damaging agents like cisplatin.

Material Science

The aromatic-rich structure may serve as a monomer in polymer synthesis, imparting rigidity and thermal stability.

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